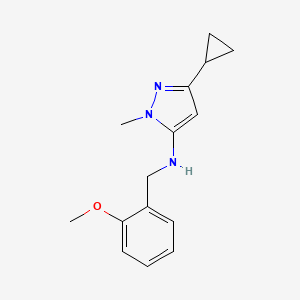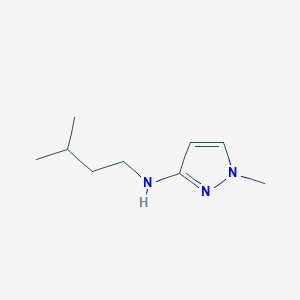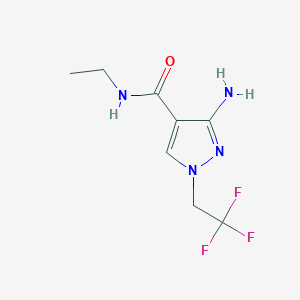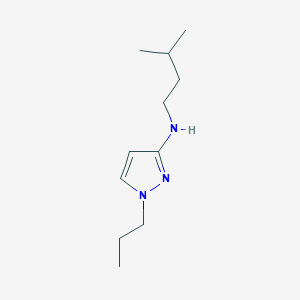![molecular formula C10H9F4NO2 B11734042 (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory or modulatory effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and are used in various synthetic applications.
α-(trifluoromethyl)styrenes: These derivatives are versatile intermediates in organic synthesis and share similar fluorinated characteristics.
3-trifluoromethyl-1,2,4-triazoles: These compounds are important scaffolds in medicinal chemistry and exhibit similar reactivity patterns.
Uniqueness: What sets (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid apart is its specific combination of an amino group, a fluorinated aromatic ring, and a trifluoromethyl group. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F4NO2/c11-9-5(7(15)4-8(16)17)2-1-3-6(9)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
HBKNFIAJLRDAQA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)

![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)

![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)



![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
